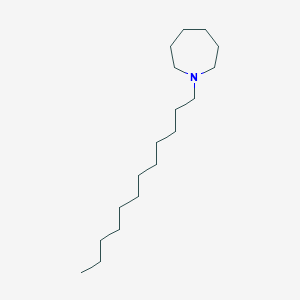

1-Dodecylazepane

Description

1-Dodecylazepane is a nitrogen-containing organic compound featuring a seven-membered azepane ring (a saturated heterocycle with one nitrogen atom) substituted with a dodecyl (C₁₂H₂₅) chain at the 1-position. The closest compound referenced is dodecylamine (1-Dodecanamine), a primary aliphatic amine with a C₁₂ chain (CAS 124-22-1) . Given this discrepancy, the comparison below focuses on structurally or functionally related compounds from the evidence, supplemented by general chemical insights.

Properties

CAS No. |

20422-09-7 |

|---|---|

Molecular Formula |

C18H37N |

Molecular Weight |

267.5 g/mol |

IUPAC Name |

1-dodecylazepane |

InChI |

InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-13-16-19-17-14-11-12-15-18-19/h2-18H2,1H3 |

InChI Key |

GUSTUIJJPMXTTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1CCCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Dodecylamine (1-Dodecanamine)

- Structure : Linear C₁₂H₂₅NH₂ (primary amine).

- Properties and Uses :

- Comparison to 1-Dodecylazepane :

- Structural Differences : Dodecylamine lacks the cyclic azepane ring, reducing steric hindrance and altering solubility.

- Reactivity : Primary amines (like dodecylamine) are more nucleophilic than cyclic amines (azepanes), affecting their applications in synthesis.

- Applications : Dodecylamine’s linear structure favors surfactant use, while azepane derivatives may exhibit enhanced pharmacokinetic profiles in drug design.

Diphenylamine Analogs

- Structure: Aromatic amines with two phenyl groups (e.g., tofenamic acid, a nonsteroidal anti-inflammatory drug) .

- Comparison :

- Aromatic vs. Aliphatic : Diphenylamines are rigid and planar, enabling π-π interactions in pharmaceuticals. 1-Dodecylazepane’s flexible aliphatic chain and cyclic structure may enhance membrane permeability.

- Toxicity : Diphenylamine analogs like thyroxine (a hormone) have complex biological roles , whereas azepanes are less studied but may offer reduced toxicity compared to aromatic amines.

Benzodiazepines (e.g., Diazepam)

- Structure : Fused benzene-diazepine ring with chlorine and methyl substituents (CAS 439-14-5) .

- Comparison :

- Ring Size and Function : Diazepam’s seven-membered diazepine ring includes two nitrogen atoms, critical for GABA receptor binding. 1-Dodecylazepane’s single nitrogen and lack of aromaticity limit CNS activity but may improve surfactant stability.

- Hazards : Diazepam carries risks of dependence (R61) and acute toxicity (R22) , whereas azepanes with long alkyl chains may pose environmental risks (similar to dodecylamine) .

Data Table: Key Properties of Compared Compounds

*Hypothetical compound; data inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.